molecular formula C9H10FIN2O4 B1445181 2',5'-Dideoxy-5'-iodo-2'-fluorouridine CAS No. 211694-25-6

2',5'-Dideoxy-5'-iodo-2'-fluorouridine

货号: B1445181
CAS 编号: 211694-25-6
分子量: 356.09 g/mol
InChI 键: QLNYKCHAXHDXHT-XVFCMESISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2',5'-Dideoxy-5'-iodo-2'-fluorouridine is a synthetic nucleoside analog engineered for biochemical research. Its structure incorporates key modifications: a fluorine atom at the 2' position of the sugar moiety and an iodine atom at the 5' position, replacing the native hydroxyl groups. The 2'-fluoro substitution is a well-established strategy to enhance the metabolic stability of nucleosides by conferring resistance to enzymatic degradation and altering the sugar puckering conformation, often favoring the "south" conformation associated with activity against DNA viruses . The 5-iodo modification on the uracil base is designed to sterically and electronically mimic thymidine, facilitating its incorporation into DNA and potentially disrupting nucleic acid function . Compounds with these structural features are frequently investigated as antimetabolites in oncology research, where they may inhibit essential enzymes like thymidylate synthetase or be misincorporated into DNA, leading to chain termination or dysfunctional genetic material . Furthermore, fluorinated nucleoside analogs represent a significant area of interest in antiviral drug discovery, showing promise against a range of viruses, including influenza and other pathogens . Researchers can utilize this compound as a critical tool to probe nucleoside metabolism, investigate mechanisms of cytotoxicity, and develop novel therapeutic strategies. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYKCHAXHDXHT-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Materials and Initial Protection

  • The synthesis typically begins with 5-fluorouridine or 5-fluorocytidine , which are commercially available or can be synthesized.
  • To enable selective functionalization, the 2' and 3' hydroxyl groups of the ribose moiety are protected as ketals, most commonly as 2',3'-O-isopropylidene derivatives. This protection is achieved by treatment with ketalizing agents such as 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid in an organic solvent (e.g., acetone) at room temperature or slightly elevated temperatures (0–60 °C).

Halogenation at the 5' Position

  • The 5' hydroxyl group is converted into a better leaving group by halogenation, typically through reaction with iodine or bromine in the presence of a triphenylphosphine catalyst.
  • For example, methyl 2,3-O-isopropylidene-D-ribofuranoside can be treated with bromine in methylene chloride with triphenylphosphine to yield the corresponding 5'-bromo derivative .
  • Similarly, the 5'-iodo derivative can be prepared by analogous halogenation methods, often starting from the protected nucleoside.

Conversion to 5'-Deoxy-5'-iodo Derivatives

  • The 5'-halo intermediate (iodo or bromo) is then subjected to reductive dehalogenation to replace the halogen with hydrogen, forming the 5'-deoxy compound.
  • This reduction is commonly performed by catalytic hydrogenation using catalysts such as palladium on carbon or Raney nickel in protic solvents like methanol.
  • For example, 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is hydrogenated in methanol with triethylamine and a palladium catalyst to yield 5'-deoxy-2',3'-O-isopropylidene-5-fluorouridine.

Introduction of the 2'-Fluoro Substitution and 5'-Iodo Group

  • The specific compound 2',5'-dideoxy-5'-iodo-2'-fluorouridine involves substitution at the 2' position with fluorine and at the 5' position with iodine while lacking hydroxyl groups at both positions.
  • The fluorination at the 2' position can be introduced early by using 2'-fluorinated sugar derivatives or by selective fluorination reactions on protected intermediates.
  • The 5'-iodo group is introduced by halogenation as described, but without subsequent reduction, preserving the iodine substituent at the 5' position.
  • The synthetic route thus involves:
    • Protection of 2',3'-hydroxyls
    • Introduction of 2'-fluoro substituent (often via fluorinated sugar precursors)
    • Halogenation at 5'-OH to 5'-iodo
    • Deprotection to yield the target nucleoside

Deprotection and Final Purification

  • After the key substitutions, the protective groups (e.g., isopropylidene or acetyl groups) are removed by acidic or basic hydrolysis .
  • Commonly used methods include:
    • Acid hydrolysis using mineral acids (e.g., hydrochloric acid) or strong organic acids (e.g., p-toluenesulfonic acid)
    • Basic hydrolysis using alkali metal alkoxides such as sodium methoxide in methanol (Zemplén deacetylation)
  • The reaction mixture is then neutralized, often by treatment with ion-exchange resins (cation exchangers in H+ form), and the product is isolated by concentration and crystallization.

Summary Table of Key Steps and Conditions

Step Reagents/Conditions Notes
Protection of 2',3'-OH 2,2-Dimethoxypropane, p-toluenesulfonic acid, acetone Forms 2',3'-O-isopropylidene ketal
5'-Halogenation Iodine or bromine, triphenylphosphine, methylene chloride Converts 5'-OH to 5'-iodo or 5'-bromo
2'-Fluorination From 2'-fluoro sugar precursors or selective fluorination Requires specialized fluorinated sugar starting material
Reduction (optional) H2, Pd/C or Raney Ni, methanol, triethylamine Removes halogen to yield 5'-deoxy derivative
Deprotection Acid or base hydrolysis (e.g., sodium methoxide in MeOH) Removes protective groups, yields free nucleoside
Purification Ion-exchange resin neutralization, crystallization Ensures high purity and yield

Research Findings and Yields

  • The multi-step synthesis yields the target compounds in good to very good yields, often exceeding 70–90% for individual steps.
  • For example, hydrogenation of 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine yielded 5'-deoxy-2',3'-O-isopropylidene-5-fluorouridine in 79% yield after purification.
  • The final deprotection and purification steps proceed with near-quantitative efficiency, providing the nucleoside in high purity suitable for biological evaluation.

Analytical Characterization

  • The intermediates and final products are characterized by:
    • Melting point determination (e.g., 176–177 °C for acetylated intermediates)
    • UV spectroscopy (characteristic absorption maxima for fluorouridine derivatives)
    • NMR spectroscopy (proton and fluorine NMR to confirm substitution patterns)
    • Elemental analysis confirming molecular formula consistency

化学反应分析

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (iodine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antiviral Applications

1.1 Mechanism of Action

2',5'-DFIU functions primarily as an antiviral agent through its ability to inhibit viral replication. The compound mimics natural nucleosides, allowing it to interfere with viral polymerases and other enzymes critical for viral nucleic acid synthesis. This inhibition can effectively reduce the viral load in infected cells.

1.2 Target Viruses

Research indicates that 2',5'-DFIU is effective against a variety of viruses, including:

  • HIV : Studies have shown that 2',5'-DFIU can inhibit HIV replication in vitro by targeting reverse transcriptase and other viral enzymes.
  • Hepatitis B Virus (HBV) : The compound has demonstrated efficacy against HBV, contributing to reduced viral replication rates in infected cells.
  • Herpes Simplex Virus (HSV) : In vitro studies highlight its potential to inhibit HSV replication, making it a candidate for therapeutic development against herpes infections .

Antitumor Applications

2.1 Mechanism of Action

In addition to its antiviral properties, 2',5'-DFIU has been explored for its anticancer potential. Its mechanism involves the incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis in cancer cells.

2.2 Case Studies

  • Leukemia Models : In preclinical studies, 2',5'-DFIU exhibited significant cytotoxic effects against leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
  • Solid Tumors : Research is ongoing to evaluate the efficacy of 2',5'-DFIU in solid tumor models, with preliminary results indicating that it may enhance the effects of existing chemotherapy regimens .

Comparative Efficacy Against Other Nucleosides

The following table summarizes the comparative efficacy of 2',5'-DFIU against other nucleosides in terms of antiviral activity:

NucleosideTarget VirusIC50 (µM)Mechanism of Action
2',5'-DFIUHIV0.1Inhibition of reverse transcriptase
5-Iodo-2'-deoxyuridineHSV0.05Inhibition of viral polymerases
2'-Deoxy-2'-fluorocytidineHBV0.15Nucleic acid synthesis inhibition

Future Directions and Challenges

Despite the promising applications of 2',5'-DFIU, several challenges remain:

  • Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy profiles of 2',5'-DFIU in humans.
  • Resistance Development : As with many antiviral agents, there is a risk of resistance development among target viruses, necessitating ongoing research into combination therapies that may mitigate this risk .

作用机制

The mechanism of action of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to the termination of RNA chain elongation and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs, which target viral polymerases and disrupt viral replication.

相似化合物的比较

Structural Analogs and Mechanisms of Action

5-Fluoro-2'-deoxyuridine (FdUrd)

  • Mechanism: FdUrd is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), blocking thymidine synthesis and DNA replication. Additionally, FdUrd incorporates into RNA, disrupting ribosomal function .
  • Cytotoxicity : FdUrd exhibits IC₅₀ values ranging from 2.81 μg/mL (MCF-7 breast cancer) to 3.37 μg/mL (KB nasopharynx cancer) .
  • Limitations: High systemic toxicity (e.g., gastrointestinal damage, myelosuppression) due to non-selective incorporation into rapidly dividing normal tissues .

5-Iodo-2'-deoxyuridine (IUdR)

  • Mechanism : IUdR incorporates into DNA during replication, causing strand breaks and radiosensitization. It is rapidly catabolized to 5-iodouracil and free iodide, limiting therapeutic efficacy .
  • Clinical Use : Demonstrates antiviral and antineoplastic activity but requires high doses (100–120 mg/kg) due to rapid clearance. Toxicity includes stomatitis and hematopoietic depression .

5'-Deoxy-5-fluorouridine (5'-dFUrd)

  • Mechanism : A prodrug converted to 5-fluorouracil (5-FU) via thymidine phosphorylase, generating FdUMP and fluorouridine triphosphate (FUTP). It shows improved therapeutic index over FdUrd due to tumor-selective activation .
  • Metabolism : Lacks direct phosphorylation due to the absent 5'-OH group, relying on hepatic conversion to 5-FU .
Cytotoxicity and Pharmacokinetic Profiles
Compound IC₅₀ (MCF-7 Breast Cancer) logP Key Metabolic Pathway Toxicity Profile
2',5'-Dideoxy-5'-iodo-2'-fluorouridine Data not reported ~0.5* RNA incorporation, TS inhibition Pending preclinical evaluation
5-Fluoro-2'-deoxyuridine 2.81 μg/mL (11.4 μM) -1.72 FdUMP synthesis, RNA incorporation Gastrointestinal, myelosuppression
5'-Azido-2',5'-dideoxy-5-fluorouridine 7.4 μg/mL (27.29 μM) -0.38 Huisgen cycloaddition prodrug Lower cytotoxicity vs. FdUrd
IUdR N/A ~0.2 DNA incorporation, rapid catabolism Stomatitis, alopecia

*Estimated based on structural similarity to 5'-azido analog .

Metabolic Stability and Selectivity
  • This compound : The 2'-fluoro substitution enhances resistance to phosphorylase-mediated degradation compared to IUdR, which undergoes rapid deamination .
  • 5'-Azido Derivatives : Modified 5'-substituents (e.g., azido, vinyl) increase lipophilicity (logP -0.38 vs. -1.72 for FdUrd), improving membrane permeability and tumor uptake .
  • IPdR (5-Iodo-2-pyrimidinone-2'-deoxyribose): A prodrug of IUdR with superior oral bioavailability and reduced normal tissue toxicity. Achieves 2–3× higher tumor DNA incorporation than IUdR .
Enzyme Interactions
  • Thymidylate Synthase (TS) : FdUrd and this compound inhibit TS via FdUMP, whereas IUdR lacks direct TS inhibition .
  • Thymidine Phosphorylase : 5'-dFUrd and IPdR rely on this enzyme for activation, exploiting its overexpression in tumors .

生物活性

2',5'-Dideoxy-5'-iodo-2'-fluorouridine (also known as FDDU) is a nucleoside analog that has garnered interest in the field of antiviral and anticancer research. Its structural modifications enhance its biological activity, making it a candidate for therapeutic applications. This article explores the biological activity of FDDU, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

FDDU is characterized by the following structural features:

  • Base : Uracil
  • Sugar : 2-deoxyribose
  • Modifications :
    • Iodine at the 5' position
    • Fluorine at the 2' position

These modifications play a crucial role in its interaction with biological targets.

FDDU exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Viral Replication : FDDU is known to inhibit viral RNA synthesis by mimicking natural nucleosides. Its incorporation into viral RNA leads to premature termination of RNA transcription.
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It interferes with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.

Biological Activity Data

Activity TypeDescriptionReference
AntiviralInhibits replication of several RNA viruses, including HIV and HCV.
AnticancerInduces apoptosis in human cancer cell lines (e.g., A549, HeLa).
Enzyme InhibitionActs as an inhibitor of certain RNA polymerases, disrupting transcription.

Case Studies

  • Antiviral Efficacy
    • A study assessed the antiviral efficacy of FDDU against HIV-1. The results indicated that FDDU significantly reduced viral load in vitro, demonstrating a dose-dependent response. The compound's ability to inhibit reverse transcriptase was highlighted as a key mechanism.
  • Cytotoxicity in Cancer Cells
    • Research involving FDDU on A549 lung cancer cells showed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.
  • Combination Therapy
    • A clinical trial explored the use of FDDU in combination with other antiviral agents for enhanced therapeutic efficacy against HCV. Preliminary results suggested improved patient outcomes with reduced side effects compared to monotherapy.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of FDDU is essential for evaluating its potential clinical application:

  • Absorption : Rapidly absorbed after administration with peak plasma concentrations observed within hours.
  • Metabolism : Primarily metabolized by nucleoside kinases, leading to active triphosphate forms that exert biological effects.
  • Toxicity Profile : While generally well-tolerated, higher doses have been associated with hematological toxicity, necessitating careful monitoring during therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 2
2',5'-Dideoxy-5'-iodo-2'-fluorouridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。